molecular formula C12H12ClN5O B1489658 2-Amino-7-benzyl-1,7-dihydro-6H-purin-6-one hydrochloride CAS No. 20755-15-1

2-Amino-7-benzyl-1,7-dihydro-6H-purin-6-one hydrochloride

Cat. No.: B1489658
CAS No.: 20755-15-1
M. Wt: 277.71 g/mol
InChI Key: NFEPYUIHMLLXRO-UHFFFAOYSA-N
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Description

2-Amino-7-benzyl-1,7-dihydro-6H-purin-6-one hydrochloride is a useful research compound. Its molecular formula is C12H12ClN5O and its molecular weight is 277.71 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-7-benzyl-1H-purin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O.ClH/c13-12-15-10-9(11(18)16-12)17(7-14-10)6-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H3,13,15,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEPYUIHMLLXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C(=O)NC(=N3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

40 ml (0.34 ml) of benzyl bromide were added dropwise to a suspension of 40 g (0.147 mol) of guanosine in 200 ml of dimethyl sulfoxide and the mixture was stirred at room temperature for 4 hours. It was treated with 100 ml of concentrated hydrochloric acid and stirred at room temperature for 30 minutes. It was then poured into 1200 ml of methanol, and the precipitate was filtered off with suction and washed with methanol.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Benzyl bromide (100 ml) was added dropwise to a suspension of guanosine (100 g) in dimethyl sulfoxide (500 ml) at room temperature, and the resulting reaction mixture was stirred at room temperature for 4 hours. Then, concentrated hydrochloric acid (250 ml) was added thereto. The reaction mixture was stirred at room temperature for 30 minutes, poured into methanol (3 L), and stirred overnight. Deposited crystals were collected by filtration, washed with methanol, and then dried by ventilation at 60° C. for 24 hours to give 82.5 g of the title compound.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
3 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-7-benzyl-1,7-dihydro-6H-purin-6-one hydrochloride
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